Stereospecific Enzymatic Reduction: MsrA vs. MsrB Substrate Specificity
D-Methionine sulfoxide is stereospecifically reduced by MsrB and fRMsr enzymes, whereas L-methionine sulfoxide is the exclusive substrate for MsrA [1]. The sulfur atom in methionine sulfoxide becomes chiral upon oxidation, producing S- and R-epimers that are enzymatically distinct: MsrA acts on the S-epimer, while MsrB and fRMsr reduce the R-epimer [2]. This stereochemical discrimination is absolute, not preferential—each enzyme family is catalytically inactive toward the opposite epimer [1]. A third enzyme type, fRMsr, is specifically required for reduction of free R-form methionine sulfoxide (the form corresponding to D-methionine sulfoxide), whereas MsrB primarily handles protein-bound R-epimers [3].
| Evidence Dimension | Enzymatic reduction stereospecificity |
|---|---|
| Target Compound Data | D-Methionine sulfoxide (R-epimer): reduced by MsrB and fRMsr |
| Comparator Or Baseline | L-Methionine sulfoxide (S-epimer): reduced by MsrA |
| Quantified Difference | Absolute stereospecific discrimination; no cross-reactivity between enzyme families and opposite epimers |
| Conditions | Methionine sulfoxide reductase enzyme assays |
Why This Matters
Researchers investigating MsrB or fRMsr activity, or studying R-epimer-specific redox biology, require D-methionine sulfoxide as the definitive substrate—L-methionine sulfoxide or racemic mixtures will yield zero signal in these assays.
- [1] Tarrago L, Gladyshev VN. Recharging oxidative protein repair: Catalysis by methionine sulfoxide reductases towards their amino acid, protein, and model substrates. Biochemistry (Moscow). 2012;77(10):1097-1107. View Source
- [2] RCSB PDB. 2GT3: Solution structure and dynamics of the reduced form of Methionine Sulfoxide Reductase A from Escherichia coli. 2006. View Source
- [3] Lee BC, Gladyshev VN. The biological significance of methionine sulfoxide stereochemistry. Free Radical Biology and Medicine. 2011;50(2):221-227. View Source
